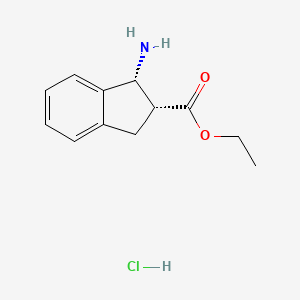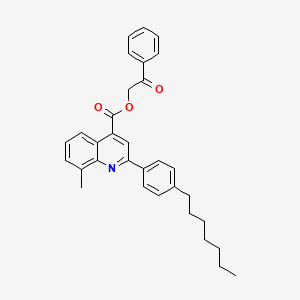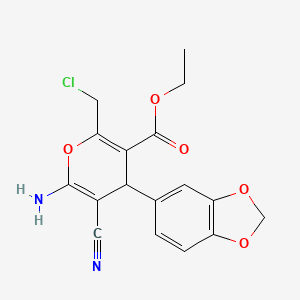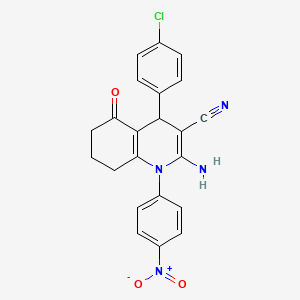
Riboflavin-13C4,15N2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Riboflavin-13C4,15N2, also known as Vitamin B2-13C4,15N2, is a stable isotope-labeled compound of riboflavin. Riboflavin is an essential micronutrient that plays a crucial role in maintaining health in humans and other animals. It is involved in various biochemical processes, including energy production, cellular function, and metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Riboflavin-13C4,15N2 involves the incorporation of stable heavy isotopes of carbon (13C) and nitrogen (15N) into the riboflavin molecule. This process typically involves the use of isotope-labeled precursors and specific reaction conditions to ensure the incorporation of the isotopes into the desired positions within the riboflavin structure .
Industrial Production Methods
Industrial production of this compound is carried out using advanced chemical synthesis techniques. The process involves multiple steps, including the preparation of isotope-labeled starting materials, followed by their incorporation into the riboflavin molecule through a series of chemical reactions. The final product is then purified and characterized to ensure its isotopic purity and chemical integrity .
Chemical Reactions Analysis
Types of Reactions
Riboflavin-13C4,15N2 undergoes various chemical reactions, including:
Oxidation: Riboflavin can be oxidized to form flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD).
Reduction: Riboflavin can be reduced to form dihydroriboflavin.
Substitution: Riboflavin can undergo substitution reactions to form various derivatives
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reactions are typically carried out under controlled conditions, such as specific pH, temperature, and solvent systems .
Major Products
The major products formed from the reactions of this compound include FMN, FAD, and various riboflavin derivatives. These products are important for various biochemical and industrial applications .
Scientific Research Applications
Riboflavin-13C4,15N2 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in metabolic studies to investigate the pathways and mechanisms of riboflavin metabolism.
Biology: Employed in studies of enzyme kinetics and protein interactions involving riboflavin-dependent enzymes.
Medicine: Utilized in clinical research to study the pharmacokinetics and pharmacodynamics of riboflavin and its derivatives.
Industry: Applied in the development of new pharmaceuticals and nutritional supplements
Mechanism of Action
Riboflavin-13C4,15N2 exerts its effects by serving as a precursor for the synthesis of FMN and FAD, which are essential cofactors for various enzymes involved in redox reactions. These cofactors play a critical role in energy production, cellular respiration, and other metabolic processes. The molecular targets of this compound include riboflavin hydrogenase, riboflavin kinase, and riboflavin synthase .
Comparison with Similar Compounds
Riboflavin-13C4,15N2 is unique due to its stable isotope labeling, which allows for precise tracking and quantification in metabolic studies. Similar compounds include:
Riboflavin-13C3,15N1: Another isotope-labeled form of riboflavin with different labeling positions.
Riboflavin-5′-phosphate: A phosphorylated derivative of riboflavin used as a coenzyme in various biochemical reactions
Properties
Molecular Formula |
C17H20N4O6 |
|---|---|
Molecular Weight |
382.32 g/mol |
IUPAC Name |
7,8-dimethyl-10-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]benzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C17H20N4O6/c1-7-3-9-10(4-8(7)2)21(5-11(23)14(25)12(24)6-22)15-13(18-9)16(26)20-17(27)19-15/h3-4,11-12,14,22-25H,5-6H2,1-2H3,(H,20,26,27)/t11-,12+,14-/m0/s1/i13+1,15+1,16+1,17+1,19+1,20+1 |
InChI Key |
AUNGANRZJHBGPY-HAIGJTSVSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1C)N([13C]3=[15N][13C](=O)[15NH][13C](=O)[13C]3=N2)C[C@@H]([C@@H]([C@@H](CO)O)O)O |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Hydroxy-3-oxo-6,7-dihydro-3H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid (5-methyl-thiazol-2-yl)-amide](/img/structure/B12052925.png)





![N,N,2,6-tetradeuterio-4-[[3,5-dideuterio-4-(dideuterioamino)phenyl]methyl]aniline](/img/structure/B12052970.png)
![3-hydroxy-N-(4-methylphenyl)-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B12052978.png)
![N-(2-bromo-4,6-difluorophenyl)-2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12052983.png)
![N'-[(E)-(4-ethoxyphenyl)methylidene]-2-(2-thienyl)acetohydrazide](/img/structure/B12052988.png)


![N-[2-[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-2-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]aniline](/img/structure/B12053010.png)

